molecular formula C17H21IN4O2S B10964066 N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10964066
M. Wt: 472.3 g/mol
InChI Key: XKKZPJXSWYWMFD-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is known for its biological activity, and a pyrazole ring, which is often found in pharmaceutical compounds.

Preparation Methods

The synthesis of N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps. The benzothiophene core can be synthesized through a series of cyclization reactions, starting from appropriate thiophene precursors. The pyrazole ring is typically introduced through a condensation reaction involving hydrazine derivatives and 1,3-dicarbonyl compounds. The final step involves the coupling of the benzothiophene and pyrazole moieties, followed by iodination and amidation reactions under controlled conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways involving benzothiophene and pyrazole derivatives.

    Medicine: It has potential therapeutic applications due to its structural similarity to known pharmaceutical agents.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes and receptors, modulating their activity. The pyrazole ring can bind to metal ions, affecting their biological availability. These interactions lead to changes in cellular pathways, resulting in the compound’s biological effects .

Properties

Molecular Formula

C17H21IN4O2S

Molecular Weight

472.3 g/mol

IUPAC Name

N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H21IN4O2S/c1-3-4-9-5-6-10-12(7-9)25-17(13(10)15(19)23)21-16(24)14-11(18)8-20-22(14)2/h8-9H,3-7H2,1-2H3,(H2,19,23)(H,21,24)

InChI Key

XKKZPJXSWYWMFD-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=NN3C)I

Origin of Product

United States

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